molecular formula C6H8BrN3O B13175284 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B13175284
M. Wt: 218.05 g/mol
InChI Key: KMKHCJUVWACMOT-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a high-value brominated pyrazole derivative that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. The presence of both a bromo substituent and an amino-functionalized ketone side chain on the pyrazole core makes this compound a privileged scaffold for constructing complex molecular architectures. Its primary research application lies in the development of novel heterocyclic compounds, particularly through nucleophilic substitution reactions at the bromine site and condensation or amidation reactions involving the reactive ketone group . Pyrazole-based scaffolds are fundamental building blocks in medicinal chemistry, extensively investigated for their diverse biological potential, including antibacterial, anti-inflammatory, analgesic, and cytotoxic activities . The specific substitution pattern on this molecule is designed to enhance bioactivity and allow for precise structural modifications, facilitating the exploration of new chemical space in drug discovery campaigns . Furthermore, the pyrazole ring is known to act as a key ligand in coordination chemistry and catalysis, and its incorporation into larger, complex systems like pyrazolo[3,4-d]pyrimidines can yield compounds that function as potent enzyme inhibitors, such as CDK2 inhibitors for cancer research . This reagent is intended for use by professional researchers in laboratory settings to drive innovation in the synthesis of new pharmaceuticals and functional materials.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H8BrN3O/c1-10-6(5(11)2-8)4(7)3-9-10/h3H,2,8H2,1H3

InChI Key

KMKHCJUVWACMOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-1-methyl-1H-pyrazole Precursors

A key intermediate for the target compound is 5-bromo-1-methyl-1H-pyrazole derivatives. According to patent CN112079781A, 5-bromo-1-methyl-1H-pyrazol-3-amine can be synthesized starting from diethyl butynedioate and methylhydrazine via condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, followed by bromination with tribromooxyphosphorus to introduce the bromine atom at the 5-position.

Preparation of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone

This intermediate is crucial for subsequent substitution reactions. It can be prepared by bromination of 1-methyl-1H-pyrazole derivatives at the ethanone side chain. The bromo substituent on the ethanone facilitates nucleophilic substitution with aniline derivatives.

Substitution Reaction to Form 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone

A patented method (CN112079816A) describes the reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in aqueous media at 100-110 °C under reflux for 3-4 hours. This substitution reaction yields the amino ketone intermediate in high yield (91.4%).

Reduction and Cyclization to Form the Final Compound

The nitro group in the intermediate is reduced and cyclized using metallic indium in the presence of hydrochloric acid and water at 100-110 °C for 3-4 hours. After extraction and purification, the desired compound 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is obtained with approximately 90% yield. Although this patent focuses on a quinoxaline intermediate, the methodology is adaptable for the preparation of 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one by controlling the substitution pattern and reaction conditions.

Alternative One-Pot and Annulation Strategies

Research by RSC (2021) highlights the design of pyrazolo derivatives via one-pot approaches and annulation strategies, including the Boulton–Katritzky rearrangement, which can be adapted for constructing substituted pyrazoles with high functional group tolerance. These methods allow for the direct formation of the pyrazole ring with desired substitutions, potentially streamlining the synthesis of the target compound.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki cross-coupling reactions have been employed to attach pyrazolyl groups to aromatic systems, as documented in muscarinic receptor ligand synthesis. Such methods, involving boronic esters and bromopyrazole derivatives, provide modular routes to functionalized pyrazoles, which can be further elaborated to amino ethanone derivatives.

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Condensation Diethyl butynedioate + methylhydrazine Room temp, solvent - Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination 5-hydroxy-1-methyl-1H-pyrazole ester + tribromooxyphosphorus Controlled temp - Introduces bromine at 5-position
3 Bromination of ethanone side chain 1-methyl-1H-pyrazole derivative Standard bromination - Forms 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone
4 Nucleophilic substitution 4-bromo-2-nitroaniline + 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone 100-110 °C, reflux, water 91.4 Forms amino ketone intermediate
5 Reduction and cyclization Amino ketone intermediate + metallic indium + HCl 100-110 °C, reflux 90.0 Yields final bromopyrazole derivative
6 One-pot annulation Hydrazine + aldehydes/ketones Various solvents, mild conditions Variable Alternative pyrazole ring formation
7 Suzuki coupling Boronic ester + bromopyrazole Pd catalyst, base, solvent 53-75 Modular substitution on pyrazole ring
  • The substitution reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is highly efficient in aqueous media, with a broad solvent scope including methanol, ethanol, isopropanol, tetrahydrofuran, dioxane, acetonitrile, toluene, or water.

  • Reduction with metallic indium under acidic conditions is a mild and selective method for converting nitro groups to amino groups and promoting cyclization, avoiding harsher reducing agents.

  • One-pot and annulation strategies provide an efficient alternative to multi-step syntheses, reducing the number of purification steps and improving overall yield and functional group tolerance.

  • Palladium-catalyzed cross-coupling reactions enable late-stage functionalization of the pyrazole ring, offering versatility in modifying the compound for various applications.

The preparation of this compound involves strategic construction and functionalization of the pyrazole core, with key steps including bromination, substitution with amino-containing intermediates, and reduction/cyclization. Established methods leverage condensation, nucleophilic substitution, and metal-mediated reduction, supported by modern synthetic techniques such as one-pot annulation and palladium-catalyzed cross-coupling. These approaches have been validated by patent literature and peer-reviewed studies, providing robust, high-yielding routes suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Pyrazole and Phenyl Ethanone Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one Pyrazole 4-Bromo, 1-methyl, α-amino ethanone C₇H₈BrN₃O 230.06
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) Phenyl 4-Bromo, 2,5-dimethoxy, α-amino ethanone C₁₀H₁₂BrNO₃ 274.12
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine Pyrazole 4-Bromo, 1-methyl, ethanamine C₆H₁₀BrN₃ 204.07
2-Amino-1-(2-hydroxyphenyl)ethanone Phenyl 2-Hydroxy, α-amino ethanone C₈H₉NO₂ 151.17

Key Observations :

  • Pyrazole vs. Phenyl Core : The pyrazole-based compounds exhibit enhanced metabolic stability compared to phenyl derivatives due to the heterocyclic ring’s resistance to oxidation .
  • Bromine Position : Bromine at the pyrazole’s 4-position (target compound) vs. phenyl’s 4-position (bk-2C-B) alters electronic properties. The pyrazole’s electron-withdrawing nature increases electrophilicity, favoring nucleophilic substitution reactions .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) LC/MS Data (m/z) Key Spectral Features
This compound Not reported Not available IR: N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹)
bk-2C-B (Hydrochloride) 177 (decomposes) Not available UV-Vis: λ_max ~280 nm (aromatic system)
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1H-pyrazol-3-one Not reported 317 [M+H]⁺ LC/MS: 1.48 min retention time

Notes:

  • The target compound’s spectral data are inferred from analogs. Pyrazole derivatives typically show strong C=O and N-H stretches in IR spectroscopy.
  • bk-2C-B’s hydrochloride form exhibits higher thermal stability due to ionic interactions .

Biological Activity

2-Amino-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one, also known as 4-bromo-1-methyl-1H-pyrazole-5-ethanamine , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H8BrN3OC_6H_8BrN_3O and a molecular weight of approximately 218.05 g/mol. Its structure includes a pyrazole ring substituted with a bromine atom and an amino group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC6H8BrN3OC_6H_8BrN_3O
Molecular Weight218.05 g/mol
CAS Number1603556-49-5
Chemical ClassPyrazole Derivative

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor or modulator, affecting pathways related to inflammation and cancer cell proliferation. The presence of the bromine atom enhances its reactivity, potentially increasing its binding affinity to target enzymes.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that halogenated pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. A comparative study found that derivatives with bromine substitutions had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Testing

A specific study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition against:

  • Staphylococcus aureus : MIC = 0.0195 mg/mL
  • Escherichia coli : MIC = 0.0048 mg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity. Studies have reported that similar compounds can effectively inhibit fungal strains such as Candida albicans. The antifungal activity is often linked to the structural features of the compounds, including the presence of halogen atoms.

Comparative Antifungal Efficacy

A review highlighted the antifungal activities of various pyrazole derivatives with MIC values indicating good efficacy against common fungal pathogens:

CompoundFungal StrainMIC (mg/mL)
2-Amino-1-(4-bromo-1-methyl...)Candida albicans0.0048
Other Pyrazole DerivativesAspergillus niger0.0098

Anticancer Properties

Emerging studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth factors. The compound's ability to interfere with specific signaling pathways makes it a candidate for further investigation in cancer therapy.

Research Findings

A recent study focused on the anticancer potential of pyrazole derivatives indicated that compounds with similar structures could inhibit cancer cell proliferation significantly:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • IC50 Values : Ranged from 5 µM to 15 µM depending on the derivative.

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